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molecular formula C15H18N2O4 B1626285 Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate CAS No. 784127-15-7

Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate

Cat. No. B1626285
M. Wt: 290.31 g/mol
InChI Key: YWERKLDMXHCBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732446B1

Procedure details

To a solution of 1-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester (1.22 g, 2.90 mmol) in 80 mL of absolute ethanol hydrazine monohydrate (1.59 g, 31.8 mmol) was added and the mixture was stirred under a nitrogen atmosphere at 40° C. After 4 h, the reaction was cooled to room temperature, and the phthalhydrazide precipitate was removed by filtration, rinsing with ethanol. The filtrate was concentrated under reduced pressure to give 1.04 g of crude 1-aminomethyl-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester, which was used directly the next step. H1-NMR (DMSO): δ, 8.84 (s, 1H), 7.81 (d, 1, J=2.4 Hz), 6.76 (d, 1H, J=2.3 Hz), 4.36 (q, 2H, J=7.13), 4.32 (s, 2H), 3.95 and 3.88 (s, 3H each), 1.35 (t, 3H, J=7.2 Hz); MS: APCI (M+H) calc'd for C15H18N2O4+H 291.3; found 291.1.
Name
1-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
ethanol hydrazine monohydrate
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[C:11]([O:18][CH3:19])[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[C:9]([CH2:20][N:21]2C(=O)C3C(=CC=CC=3)C2=O)=[N:8][CH:7]=1)=[O:5])[CH3:2].O.NN.C(O)C>>[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[C:11]([O:18][CH3:19])[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[C:9]([CH2:20][NH2:21])=[N:8][CH:7]=1)=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
1-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester
Quantity
1.22 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(C2=C(C=C(C=C12)OC)OC)CN1C(C2=CC=CC=C2C1=O)=O
Name
ethanol hydrazine monohydrate
Quantity
80 mL
Type
reactant
Smiles
O.NN.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a nitrogen atmosphere at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the phthalhydrazide precipitate was removed by filtration
WASH
Type
WASH
Details
rinsing with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C(C2=C(C=C(C=C12)OC)OC)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 123.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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